Oxetane-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Development:

- Drug Design and Synthesis: OCA serves as a precursor for the synthesis of various heterocyclic compounds, which are essential building blocks for diverse pharmaceuticals []. Its unique ring structure allows for the creation of novel drug candidates with specific functionalities [].

- Biomedical Research: OCA has been explored in the development of potential antitumor and antiviral agents [, ]. Studies suggest that OCA derivatives possess promising antiproliferative activity against cancer cell lines [].

Material Science:

- Polymer Synthesis: OCA can be incorporated into polymer chains to introduce specific properties like thermal stability, water solubility, and biodegradability []. This makes OCA valuable for developing advanced materials for various applications, including drug delivery systems, biocompatible implants, and self-healing materials [].

- Organic Photovoltaics: OCA derivatives are being investigated for their potential use in organic solar cells due to their ability to enhance light absorption and charge transport properties [].

Other Research Applications:

- Organic Catalysis: OCA can be employed as a ligand in the design of novel catalysts for various organic transformations, potentially leading to more efficient and sustainable synthetic processes [].

- Chemical Biology: OCA is being explored as a tool for studying protein-protein interactions and developing new chemical probes for biological research [].

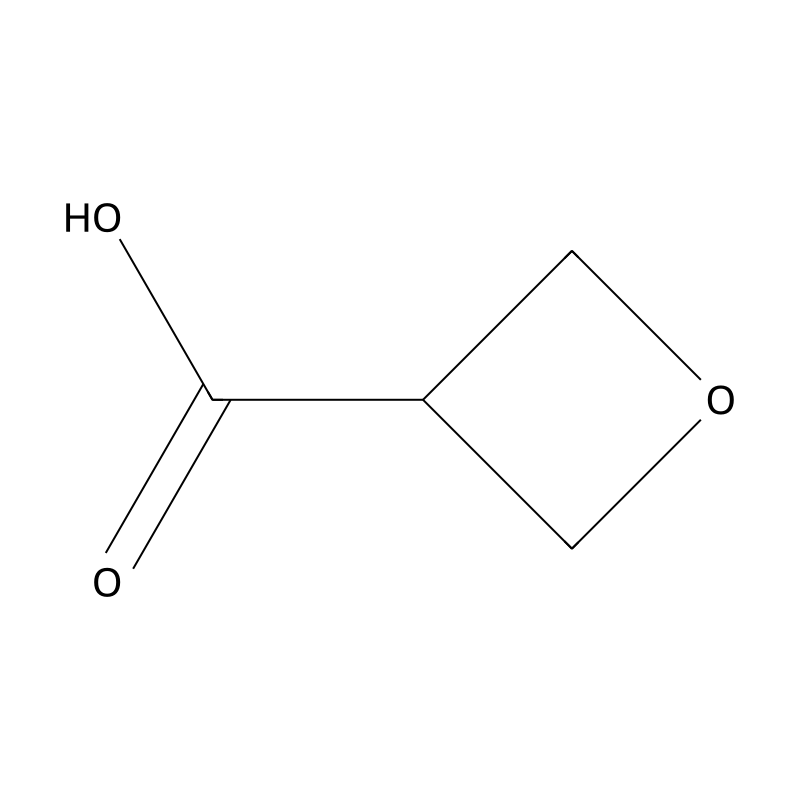

Oxetane-3-carboxylic acid is a cyclic compound with the molecular formula and a CAS number of 114012-41-8. This compound features a four-membered oxetane ring containing a carboxylic acid functional group at the third carbon position. Its structure can be represented as follows:

textO || C / \ C C \ / C / COOH

The oxetane ring imparts unique chemical properties to this compound, making it a subject of interest in organic synthesis and medicinal chemistry. Notably, oxetane-3-carboxylic acid has been recognized for its potential instability, particularly its tendency to isomerize into various cyclic lactones under certain conditions, which can impact its utility in synthetic applications .

- Isomerization: This compound is prone to isomerization, especially when stored at room temperature or subjected to mild heating. The isomerization process can lead to the formation of new heterocyclic lactones, which may complicate reaction yields and purities .

- Nucleophilic Reactions: The carboxylic acid group can undergo typical nucleophilic substitution reactions, often requiring activation of the oxetane ring through Lewis acids to facilitate these processes .

- Amide Coupling: Oxetane-3-carboxylic acid can be utilized in amide bond formation, making it valuable for synthesizing more complex organic molecules .

Several methods have been reported for synthesizing oxetane-3-carboxylic acid:

- Saponification Method: This involves the hydrolysis of ethyl or methyl esters using sodium hydroxide followed by acidification with sodium hydrogen sulfate. This method yields oxetane-3-carboxylic acid along with other byproducts .

- Cycloaddition Reactions: Oxetanes can be synthesized through cycloaddition reactions involving suitable precursors, although specific methodologies for oxetane-3-carboxylic acid remain less documented in literature .

- Hydrogenation of Alkenes: Another approach includes hydrogenating alkenes derived from 3-oxetanone using palladium on charcoal in methanol, which has been shown to produce the desired carboxylic acid effectively .

Oxetane-3-carboxylic acid has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique structural features.

- Medicinal Chemistry: The compound's derivatives are being explored for potential therapeutic applications owing to their biological activity.

- Material Science: Its unique properties make it suitable for developing novel materials with specific chemical characteristics .

Oxetane-3-carboxylic acid shares structural similarities with several other compounds that feature either cyclic structures or carboxylic acid functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrofuran-2-carboxylic acid | Cyclic ether | More stable than oxetane derivatives; used in polymer chemistry. |

| Cyclobutane-1-carboxylic acid | Cyclic alkane | Exhibits different reactivity patterns due to ring strain. |

| Butanoic acid | Linear carboxylic acid | Simpler structure; widely used in food and fragrance industries. |

Oxetane-3-carboxylic acid is unique due to its four-membered ring structure, which contributes to its distinct chemical behavior, particularly its instability and reactivity compared to these similar compounds. Its ability to easily undergo isomerization sets it apart from more stable cyclic and linear carboxylic acids.

XLogP3

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant